
Benzamide, N,N,3-triethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N,N,3-triethyl-: is an organic compound with the molecular formula C13H19NO It is a derivative of benzamide, where the amide nitrogen is substituted with three ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzoylation of Amines: One common method for preparing benzamide derivatives involves the benzoylation of aromatic or aliphatic amines using benzoyl chloride.
Direct Condensation: Another method involves the direct condensation of carboxylic acids and amines in the presence of catalysts such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation.
Industrial Production Methods: Industrial production of benzamide derivatives often employs high-yielding and eco-friendly processes. These methods may include the use of green catalysts and solvent-free conditions to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide derivatives can undergo oxidation reactions, often resulting in the formation of corresponding carboxylic acids.
Reduction: Reduction of benzamide derivatives typically yields amines.
Substitution: Substitution reactions involving benzamide derivatives can lead to the formation of various substituted amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces amines.
Scientific Research Applications
Chemistry: Benzamide derivatives are used as intermediates in the synthesis of various organic compounds. They are also employed in the development of new materials and catalysts .
Biology: In biological research, benzamide derivatives are studied for their potential as enzyme inhibitors and their role in various biochemical pathways .
Medicine: Benzamide derivatives have shown promise in the development of pharmaceuticals, particularly as anti-inflammatory and anti-cancer agents .
Industry: In the industrial sector, benzamide derivatives are used in the production of polymers, resins, and other materials. They also find applications in the agricultural industry as herbicides and pesticides .
Mechanism of Action
The mechanism of action of benzamide, N,N,3-triethyl-, involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby affecting biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N,N-Diethylbenzamide: Known for its use as an insect repellent (DEET).
N,N-Dimethylbenzamide: Another derivative with similar properties but different applications.
N,N-Diethyl-3-methylbenzamide: Used in various industrial and pharmaceutical applications.
Uniqueness: Benzamide, N,N,3-triethyl-, stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it suitable for specialized applications in research and industry.
Properties
CAS No. |
698377-11-6 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N,N,3-triethylbenzamide |
InChI |
InChI=1S/C13H19NO/c1-4-11-8-7-9-12(10-11)13(15)14(5-2)6-3/h7-10H,4-6H2,1-3H3 |
InChI Key |
DOIBUZWYYKCRDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


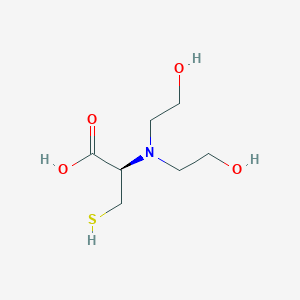
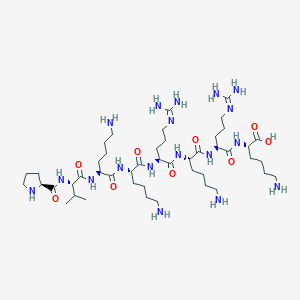
![4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B15159282.png)
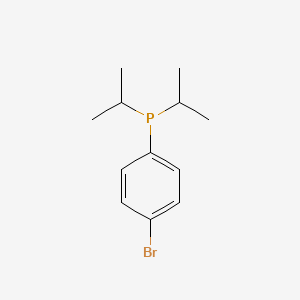
![N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium](/img/structure/B15159288.png)
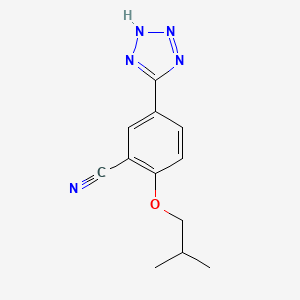

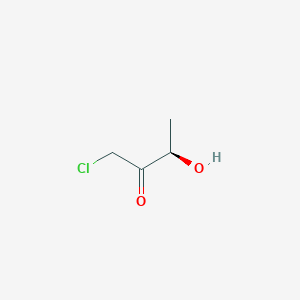
![tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane](/img/structure/B15159306.png)
![2-{[10-(Thiophen-3-YL)decyl]oxy}oxane](/img/structure/B15159309.png)
![2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B15159324.png)
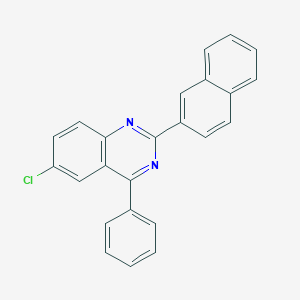

![1-[5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B15159350.png)
